molecular formula C20H17N3O3S2 B2784856 N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-phenylmethanesulfonamide CAS No. 1171738-02-5

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-phenylmethanesulfonamide

Cat. No.: B2784856
CAS No.: 1171738-02-5
M. Wt: 411.49
InChI Key: RFWBTZFEZHBPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-phenylmethanesulfonamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 7-methyl-5-oxo group, a phenyl ring at position 3, and a phenylmethanesulfonamide moiety.

Properties

IUPAC Name

N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-14-11-19(24)23-18(12-27-20(23)21-14)16-7-9-17(10-8-16)22-28(25,26)13-15-5-3-2-4-6-15/h2-12,22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWBTZFEZHBPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-phenylmethanesulfonamide is a complex organic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core with various substituents that enhance its biological properties. The chemical structure can be represented as follows:

  • Molecular Formula : C16_{16}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight : 336.39 g/mol

The unique arrangement of its functional groups contributes to its interaction with biological targets.

Target Interactions

This compound primarily acts as a glutamate receptor antagonist . This mechanism is crucial as glutamate receptors are involved in various neurological processes, including learning and memory.

Biochemical Pathways

The compound's inhibition of glutamate receptors can lead to modulation of several biochemical pathways:

  • Neurotransmission : By blocking glutamate receptors, the compound may influence synaptic plasticity and neurotransmission.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of similar thiazolopyrimidine derivatives. For instance, compounds within this family demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged significantly, indicating potent activity compared to standard antibiotics.

CompoundMIC (mg/mL)Target Bacteria
Compound A0.004 - 0.03E. cloacae
Compound B0.008 - 0.06S. aureus
Compound C0.015 - 0.045B. cereus

These findings suggest that compounds with similar structural motifs as this compound may possess significant antimicrobial potential.

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have been conducted on various derivatives, including those similar to our compound of interest. Results indicated variable cytotoxic profiles against normal human cell lines, suggesting a need for further optimization to reduce toxicity while enhancing efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological potential of thiazolopyrimidine derivatives:

  • Study on Antimicrobial Activity : A study published in PMC evaluated multiple thiazolopyrimidine derivatives for their antibacterial efficacy against a panel of bacteria including E. coli and S. aureus. The most active compounds exhibited MIC values significantly lower than traditional antibiotics .
  • Neuroprotective Effects : Research has indicated that compounds within this class may offer neuroprotective benefits by modulating glutamatergic signaling pathways, which are crucial in neurodegenerative diseases .
  • Synthesis and Characterization : Detailed synthetic routes have been established for producing these compounds, allowing for the exploration of structure-activity relationships (SAR) that inform future drug design .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles: The thiazolo[3,2-a]pyrimidine core in the target compound differs electronically from pyrazolo[1,5-a]pyrimidine () and pyrrolo-thiazolo-pyrimidine ().
  • Substituents: The phenylmethanesulfonamide group in the target compound contrasts with triazole-thiol (Compound 8) and thiazolidinone (Compound 9) moieties. Sulfonamides are stronger hydrogen-bond donors/acceptors than thiols, influencing solubility and target affinity .

Functional Group Impact on Physicochemical Properties

  • Sulfonamide vs. Triazole-Thiol: The sulfonamide group in the target compound provides dual hydrogen-bonding capacity (N–H and S=O), enhancing solubility and crystal packing stability compared to the weaker S–H donor in Compound 8 .
  • Trifluoromethyl Groups : Pyrazolo derivatives () incorporate trifluoromethyl groups, which improve metabolic stability and lipophilicity relative to the methyl and oxo groups in the target compound .
  • Ethynyl Linkages : Compounds in and feature rigid ethynyl spacers, which restrict conformational flexibility compared to the target’s more flexible sulfonamide-phenyl linkage .

Hydrogen Bonding and Crystal Packing

  • Graph Set Analysis : The sulfonamide group in the target compound may form robust hydrogen-bonding networks (e.g., R₂²(8) motifs) compared to the weaker S–H···N interactions in Compound 6. This could enhance crystalline stability and bioavailability .
  • Thiazolidinone vs. Sulfonamide: Compound 9’s thiazolidinone group participates in resonance stabilization, whereas the sulfonamide’s electron-withdrawing nature may influence π-stacking interactions in the solid state .

Pharmacological Implications

  • Metabotropic Glutamate Receptor (mGlu) Modulation: Decoglurant () and related pyrazolo-pyrimidines target mGlu receptors.
  • Enzyme Inhibition : Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase). The target’s structure may favor interactions with catalytic residues via its sulfonamide and aromatic systems .

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., methyl groups at C7, sulfonamide linkage).
    • HRMS : Validate molecular formula with <5 ppm mass accuracy.
  • Crystallography :
    • Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsion angles. For example, the thiazolo-pyrimidine ring’s puckering amplitude (q) and phase angle (φ) can be quantified using Cremer-Pople coordinates .

How can hydrogen-bonding networks and supramolecular interactions be systematically analyzed?

Advanced Research Question

  • Graph Set Analysis : Use Etter’s formalism to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions) and identify dominant packing motifs. This is critical for understanding solubility and stability .
  • Software Tools : Mercury (CCDC) or CrystalExplorer can visualize interactions. For example, sulfonamide groups often form N–H···O hydrogen bonds with adjacent aryl rings, influencing crystal morphology .

What methodologies are recommended for evaluating bioactivity against enzyme targets?

Advanced Research Question

  • Enzyme Inhibition Assays :
    • Kinetic Studies : Use fluorogenic substrates or HPLC to measure IC₅₀ values for targets like cyclooxygenase (COX) or carbonic anhydrase, leveraging the sulfonamide group’s affinity for metal ions .
    • Docking Simulations : AutoDock Vina or Schrödinger Suite can predict binding modes to active sites, guided by SCXRD-derived conformations .
  • Cellular Assays : Test cytotoxicity (MTT assay) and selectivity against cancer cell lines (e.g., MCF-7) to establish structure-activity relationships (SAR) .

How can contradictory crystallographic or bioactivity data be resolved?

Advanced Research Question

  • Data Contradiction Analysis :
    • Crystallographic Discrepancies : Compare multiple datasets using R-factors and electron density maps (e.g., omit maps in SHELXL) to rule out disorder or twinning artifacts .
    • Bioactivity Variability : Replicate assays under standardized conditions (pH, temperature) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Statistical Tools : Principal Component Analysis (PCA) or multivariate regression can identify outliers in SAR datasets .

What computational approaches are suitable for conformational analysis of the thiazolo-pyrimidine core?

Advanced Research Question

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level, comparing calculated vs. experimental puckering parameters (e.g., q₂, q₃ for six-membered rings) .
  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., water/ethanol) to assess flexibility of the sulfonamide-phenyl linkage under physiological conditions .

How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?

Advanced Research Question

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on sulfonamide) to steer electrophilic substitution to C3 or C5 positions .
  • Metal Catalysis : Pd-catalyzed C–H activation or Cu-mediated Ullmann coupling for aryl-aryl bond formation, monitored by in-situ IR spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.